molecular formula C13H20BrNO3Si B13975682 ((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B13975682
M. Wt: 346.29 g/mol
InChI Key: IMPDYSABHTZCSM-UHFFFAOYSA-N
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Description

((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is a compound that features a benzyl group substituted with bromine and nitro groups, linked to a tert-butyl dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane typically involves multiple steps. One common approach starts with the bromination of a benzyl alcohol derivative, followed by nitration to introduce the nitro group. The resulting intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.

    Materials Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ((3-Bromo-5-nitrobenzyl)oxy)(tert-butyl)dimethylsilane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 mechanism. In reduction reactions, the nitro group is reduced to an amino group via a catalytic hydrogenation process.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromopropoxy)-tert-butyldimethylsilane
  • (3-Bromopropoxy)(1,1-dimethylethyl)dimethylsilane

Properties

Molecular Formula

C13H20BrNO3Si

Molecular Weight

346.29 g/mol

IUPAC Name

(3-bromo-5-nitrophenyl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-6-11(14)8-12(7-10)15(16)17/h6-8H,9H2,1-5H3

InChI Key

IMPDYSABHTZCSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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